(Pyr11)-Amyloid β-Protein (11-40) is a naturally occurring variant of the Amyloid β-Protein (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease (AD) [, , , , , , ]. This variant is characterized by the N-terminal truncation of the full-length Aβ peptide at Glutamic acid position 11 (E11) and the subsequent cyclization of this residue to form Pyroglutamic acid (pE11) [, ]. (Pyr11)-Aβ(11-40) is found in high concentrations within the amyloid plaques characteristic of AD and is considered to be highly significant in the disease's progression [, ].
(Pyr11)-Amyloid beta-Protein (11-40) is a truncated form of the amyloid beta-protein, a peptide that plays a crucial role in the pathogenesis of Alzheimer's disease. This specific variant, characterized by the pyroglutamate modification at the 11th position, has garnered attention due to its increased stability and aggregation propensity compared to non-modified forms. The presence of this peptide in senile plaques is considered a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline.
(Pyr11)-Amyloid beta-Protein (11-40) is derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. This peptide can be synthesized in laboratories for research purposes, with commercial availability from various suppliers such as Anaspec and Aapptec .
This compound falls under the category of peptides and more specifically belongs to the amyloid beta-protein family. It is classified based on its sequence, modifications, and biological activity related to neurodegenerative diseases.
The synthesis of (Pyr11)-Amyloid beta-Protein (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to create the desired peptide chain. Pyroglutamate modification can be introduced during synthesis by using specific protecting groups that are removed at the appropriate stage to yield the modified amino acid.
The molecular formula for (Pyr11)-Amyloid beta-Protein (11-40) is C143H226N38O39S. The structure comprises 40 amino acids with a specific sequence that includes a pyroglutamate modification at position 11.
The molecular mass of this peptide is approximately 3040 Da. The presence of hydrophobic residues contributes to its aggregation properties, which are critical in plaque formation associated with Alzheimer's disease .
(Pyr11)-Amyloid beta-Protein (11-40) undergoes several chemical reactions that influence its aggregation behavior:
The aggregation kinetics can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which provide insights into the conformational changes during aggregation.
The mechanism by which (Pyr11)-Amyloid beta-Protein (11-40) contributes to neurotoxicity involves:
Studies indicate that pyroglutamate-modified peptides exhibit higher toxicity than their non-modified counterparts, highlighting their role in Alzheimer's pathology .
Relevant data indicate that these properties make (Pyr11)-Amyloid beta-Protein (11-40) a critical focus for research into therapeutic interventions for Alzheimer's disease .
(Pyr11)-Amyloid beta-Protein (11-40) is utilized in various research applications:
Solid-state NMR (ssNMR) studies have elucidated the distinct molecular architecture of (Pyr11)-Aβ(11–40) fibrils. Key inter-residue contacts—specifically Gly25–Ile31 and Phe19–Leu34—serve as structural indicators. For (Pyr11)-Aβ(11–40), the Gly25–Ile31 distance (4.8 Å) is incompatible with classical hairpin folds, which typically require distances >8 Å. This proximity instead supports an extended conformation where β-strands adopt a linear arrangement. Similarly, the Phe19–Leu34 contact (5.6 Å) further contradicts the U-shaped bend seen in wild-type (WT) Aβ1–40 fibrils [1].
Table 1: Key Inter-Residue Contacts in Aβ Fibrils
Aβ Variant | Gly25–Ile31 Distance (Å) | Phe19–Leu34 Distance (Å) | Conformation |
---|---|---|---|
WT Aβ1–40 | 8.2 | 7.5 | Hairpin |
(Pyr11)-Aβ(11–40) | 4.8 | 5.6 | Extended |
pE3-Aβ(3–40) | 4.7 | 5.4 | Extended |
The extended conformation of (Pyr11)-Aβ(11–40) fundamentally differs from WT Aβ1–40’s hairpin:
Cryo-electron microscopy (cryo-EM) reveals that (Pyr11)-Aβ(11–40) fibrils exhibit lipid-dependent polymorphism when grown in lipid-rich environments. These fibrils extract lipids (e.g., DMPG) from vesicles, forming stable fibril-lipid complexes. The dominant polymorph (L1-type) shows:
Notably, brain-derived Aβ40 fibrils seeded in lipid-free environments lack these lipid interactions and instead accommodate additional β-hairpin subunits [3] [8].
Table 2: Cryo-EM-Derived Fibril Parameters of Aβ Variants
Fibril Type | Symmetry | Lipid Binding | Core Packing | Source |
---|---|---|---|---|
(Pyr11)-Aβ(11–40) (L1) | Twofold | Yes | Extended β-sheets | Synthetic + Lipids |
WT Aβ40 (Brain-seeded) | Twofold | No | β-hairpin + extended subunits | AD patient tissue |
WT Aβ40 (Lipidic) | Twofold | Yes | Extended β-sheets | Synthetic + Lipids |
The pyroglutamate modification at position 11 (pE11) confers three biochemical properties that enhance β-sheet stability:
ssNMR secondary chemical shifts confirm elevated β-sheet content (residues 15–24 and 30–38) in (Pyr11)-Aβ(11–40) versus WT Aβ. This aligns with accelerated aggregation kinetics observed in thioflavin-T assays, where (Pyr11)-Aβ(11–40) forms fibrils within hours, while WT Aβ requires days [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7